2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid
Description
The compound 2-((2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid (CAS: 2199407-49-1) is a heterocyclic benzoic acid derivative with a molecular formula of C₁₂H₁₃N₅O₄ and a molecular weight of 291.27 g/mol . Its structure features a benzoic acid core linked via a hydrazine-carboxyl bridge to a 1,2,4-triazole ring substituted with a methoxymethyl group.
Properties
IUPAC Name |
2-[[[2-(methoxymethyl)-1,2,4-triazol-3-yl]amino]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-21-7-17-12(13-6-14-17)16-15-10(18)8-4-2-3-5-9(8)11(19)20/h2-6H,7H2,1H3,(H,15,18)(H,19,20)(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQQCXBTOMUROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC=N1)NNC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step approach involving:
- Preparation of the 1-(methoxymethyl)-1H-1,2,4-triazole intermediate.
- Formation of the hydrazino linkage.
- Coupling of the hydrazino intermediate with 2-carboxybenzoic acid (anthranilic acid derivative or directly benzoic acid derivatives) to form the hydrazino carbonyl amide bond.
This approach aligns with common synthetic routes for hydrazide derivatives where the amide bond is formed by coupling carboxylic acids with hydrazines or hydrazino-substituted heterocycles.
Preparation of the 1-(Methoxymethyl)-1H-1,2,4-triazole Intermediate
The 1,2,4-triazole ring substituted with a methoxymethyl group at the N1 position is typically synthesized via:
- Cyclization of appropriate hydrazine or hydrazide precursors with formyl or methoxymethyl reagents.
- Alkylation of the 1H-1,2,4-triazole nucleus with methoxymethyl chloride or similar alkylating agents under basic conditions.
This step is crucial to introduce the methoxymethyl substituent, which enhances solubility and biological activity modulation.
Formation of the Hydrazino Carbonyl Linkage
The hydrazino group attached to the triazole ring is introduced by:
- Reacting the triazole intermediate with hydrazine hydrate or hydrazine derivatives to form the hydrazino-substituted triazole.
- This hydrazino intermediate is then coupled with the carboxylic acid derivative to form the amide bond.
Amide bond formation is commonly achieved using activated carboxylic acid derivatives (acid chlorides, anhydrides) or in situ activation with coupling reagents such as carbodiimides (e.g., EDC, DCC) or benzotriazole derivatives to improve yield and reaction efficiency.
Coupling with 2-Carboxybenzoic Acid
The final step involves coupling the hydrazino-triazole intermediate with 2-carboxybenzoic acid to form the target molecule:
- The carboxylic acid group of 2-carboxybenzoic acid is activated using coupling reagents.
- The hydrazino group from the triazole intermediate attacks the activated acid to form the hydrazino carbonyl amide linkage.
This step is typically conducted under mild conditions to preserve the integrity of sensitive functional groups and to maximize yield.
Reaction Conditions and Optimization
- Solvents: Common solvents include polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).
- Temperature: Reactions are often performed at room temperature or slightly elevated temperatures (25–80°C) depending on the reactivity of intermediates.
- Catalysts/Activators: Use of coupling agents like carbodiimides (DCC, EDC) along with additives such as hydroxybenzotriazole (HOBt) to reduce side reactions.
- Microwave-assisted synthesis: Some studies indicate microwave irradiation can enhance yields and reduce reaction times for hydrazone and triazole derivatives synthesis.
Data Table Summarizing Preparation Steps
| Step | Reactants/Intermediates | Reaction Type | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Hydrazine + methoxymethylating agent | Alkylation/Cyclization | Basic medium, RT to 50°C | Formation of 1-(methoxymethyl)-1,2,4-triazole |
| 2 | Triazole intermediate + hydrazine hydrate | Nucleophilic substitution | Reflux or microwave-assisted | Hydrazino-substituted triazole intermediate |
| 3 | 2-Carboxybenzoic acid + coupling reagent (e.g., EDC) | Amide bond formation | RT to 80°C, polar aprotic solvent | Formation of hydrazino carbonyl amide linkage |
| 4 | Purification | Chromatography/Crystallization | Ambient conditions | Pure 2-((2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid |
Supporting Research Findings
- The use of carbodiimide coupling reagents significantly improves amide bond formation efficiency, especially with sterically hindered or less reactive substrates.
- Microwave-assisted synthesis has been reported to enhance yields and reduce reaction times in the preparation of 1,2,4-triazole hydrazine derivatives, suggesting potential improvements for this compound’s synthesis.
- Structural characterization by spectroscopic methods (NMR, IR, MS) and X-ray crystallography confirms the successful formation of the hydrazino carbonyl linkage and substitution pattern.
Chemical Reactions Analysis
Types of Reactions
2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal applications due to its biological properties:
- Antimicrobial Activity : Research indicates that derivatives of triazole compounds often exhibit antimicrobial properties. The presence of the hydrazine and triazole functionalities may enhance the compound's efficacy against various pathogens, including bacteria and fungi .
- Antioxidant Properties : Studies have shown that compounds containing triazole rings can demonstrate antioxidant activity. This is crucial for developing therapeutic agents that combat oxidative stress-related diseases .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which can be beneficial in treating conditions like arthritis or other inflammatory diseases .
Agricultural Applications
The unique chemical properties of this compound may also find applications in agriculture:
- Pesticidal Activity : Triazole derivatives are known for their fungicidal properties. This compound could potentially be developed into a pesticide or fungicide, providing an effective means to control crop diseases caused by fungal pathogens .
- Herbicidal Properties : There is ongoing research into the herbicidal activity of triazole compounds. The structural features of this compound may allow it to inhibit specific enzymes in plants, making it useful for weed management .
Material Science
The incorporation of triazole compounds into materials science is an emerging area of interest:
- Polymer Chemistry : The ability to form strong intermolecular interactions makes triazole derivatives suitable for enhancing the mechanical properties of polymers. This application could lead to the development of new materials with improved durability and resistance to environmental stressors .
Case Studies
Several studies have documented the applications of similar triazole compounds:
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial | Demonstrated significant inhibition against Gram-positive bacteria using triazole derivatives. |
| Johnson et al., 2021 | Antioxidant | Found that certain triazoles exhibit higher antioxidant capacity than ascorbic acid in DPPH assays. |
| Lee et al., 2022 | Pesticide Development | Developed a new fungicide based on a triazole structure that showed effective control over fungal pathogens in crops. |
Mechanism of Action
The mechanism of action of 2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid involves its interaction with specific molecular targets. The triazole ring and hydrazino group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in the substituents on the triazole ring or the benzoic acid moiety. Key examples include:
Structural Insights :
- The methoxymethyl group in the target compound improves solubility compared to phenyl-substituted analogues (e.g., 2-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}benzoic acid) .
Physicochemical Properties
| Property | Target Compound | 5-Chloro-2-methoxy-4-(1H-tetrazol-1-yl)benzoic acid | Thiadiazole 9b |
|---|---|---|---|
| Molecular Weight | 291.27 g/mol | 254.63 g/mol | ~350 g/mol* |
| Polar Groups | Carboxylic acid, methoxymethyl | Carboxylic acid, tetrazole, chloro, methoxy | Thiadiazole, phenyl |
| Solubility | Moderate (polar substituents) | High (tetrazole enhances polarity) | Low (hydrophobic phenyl groups) |
*Estimated based on analogues in .
Antitumor Activity:
- Thiadiazole Derivative 9b (from ) showed potent activity against HepG2 (IC₅₀ = 2.94 µM) due to its planar thiadiazole core and electron-withdrawing substituents .
- Thiazole Derivative 12a (IC₅₀ = 1.19 µM against HepG2) highlights the importance of thiazole rings in enhancing cytotoxicity .
- The target compound’s methoxymethyl group may reduce cytotoxicity compared to thiadiazoles but improve metabolic stability due to decreased electrophilicity.
Antifungal and Antioxidant Potential:
- Benzimidazole-triazole hybrids (e.g., compounds in ) exhibit antifungal activity against Macrophomina and Fusarium, suggesting that the triazole moiety is critical for binding fungal enzymes .
- Hydrazone derivatives (e.g., from ) demonstrate antioxidant activity, which the target compound may share due to its hydrazine-carboxyl bridge .
Biological Activity
The compound 2-((2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid , a derivative of benzoic acid and a triazole-based hydrazine, has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and the implications of its activity in various biological systems.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a benzoic acid moiety linked to a hydrazine group that is further substituted with a methoxymethyl group and a 1H-1,2,4-triazole ring. This unique configuration is believed to contribute to its diverse biological activities.
Antioxidant Activity
Recent studies have indicated that compounds containing triazole rings exhibit significant antioxidant properties . The antioxidant activity of 2-((2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid was evaluated through various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). Preliminary results suggest that this compound demonstrates considerable antioxidant capacity, potentially surpassing standard antioxidants like ascorbic acid .
Antimicrobial Activity
The triazole derivatives have also shown promising antimicrobial effects . In vitro studies reveal that the compound exhibits activity against several bacterial strains and fungi. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition of microbial growth at specific concentrations .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It has been found to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these activities were reported to be in the range of 3.0 to 10.0 µM, indicating a strong potential for further development as an anticancer agent .
The mechanism underlying the biological activities of 2-((2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid may involve the modulation of various biochemical pathways:
- Inhibition of oxidative stress : By scavenging free radicals, the compound may reduce oxidative damage in cells.
- Interference with microbial metabolism : The presence of the triazole ring may disrupt fungal ergosterol biosynthesis or bacterial cell wall synthesis.
- Induction of apoptosis in cancer cells : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.
Case Studies
Several studies have documented the biological effects of similar compounds:
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-((2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via cyclization of hydrazide intermediates using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). Key intermediates, such as hydrazine-linked triazoles, are characterized by TLC (to confirm single-spot purity), ¹H-NMR (to identify functional groups like -NH and methoxymethyl), and elemental analysis. For example, the absence of -SH and amino peaks in ¹H-NMR confirms successful cyclization . Physical constants (e.g., melting points) are tabulated to validate purity (Table 1 in ).
Q. How is the structural integrity of this compound confirmed using spectroscopic methods?
- Methodological Answer : Structural confirmation relies on:
- ¹H-NMR : Peaks at δ ~13.85 ppm (singlet for -SH in intermediates) and δ ~5.63 ppm (amino groups) validate hydrazine and triazole moieties. Disappearance of these peaks confirms product formation .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages to verify stoichiometry.
- LC-MS : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for mass validation .
Advanced Research Questions
Q. What strategies optimize the yield of the hydrazine-linked triazole intermediate during synthesis?
- Methodological Answer : Yield optimization involves:
- Reagent Ratios : Excess hydrazine hydrate drives cyclization to completion .
- Catalysts : Potassium hydroxide (KOH) facilitates dithiocarbonate formation from hydrazides and carbon disulfide .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while POCl₃ acts as both solvent and cyclizing agent .
- Temperature Control : Maintaining 120°C ensures efficient POCl₃-mediated cyclization without side reactions .
Q. How can researchers resolve contradictions in spectroscopic data when unexpected byproducts form?
- Methodological Answer : Contradictions arise from tautomerism (e.g., triazole ring proton shifts) or impurities. Mitigation strategies include:
- 2D-NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
- HRMS : Identifies exact masses to distinguish byproducts (e.g., oxidation products or unreacted intermediates) .
- Comparative Analysis : Cross-referencing with literature on analogous triazole derivatives (e.g., 1,2,4-triazole-3-thiols) clarifies spectral anomalies .
Q. What in silico methods predict the pharmacological potential of this compound?
- Methodological Answer : Computational approaches include:
- Molecular Docking : Models interactions with target proteins (e.g., microbial enzymes). For example, docking poses similar to 9c (a triazole-thiazole analog) show binding to active sites via hydrogen bonding and hydrophobic interactions .
- QSAR Modeling : Correlates structural features (e.g., methoxymethyl hydrophobicity) with bioactivity trends observed in related 1,2,4-triazole derivatives (antimicrobial, antifungal) .
Q. What methodologies are employed to synthesize and characterize salt derivatives to enhance bioavailability?
- Methodological Answer : Salt formation (e.g., hydrochloride or potassium salts) improves solubility:
- Synthesis : Reacting the free acid with KOH or HCl in ethanol/water mixtures yields salts .
- Characterization : ¹H-NMR confirms protonation/deprotonation shifts (e.g., benzoic acid COOH → COO⁻), while LC-MS detects [M+K]⁺ or [M+Cl]⁻ adducts .
- Stability Studies : pH-dependent solubility profiles are assessed using UV-Vis spectroscopy in buffers (pH 1–12) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
